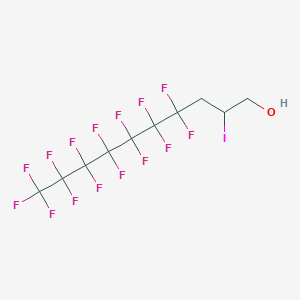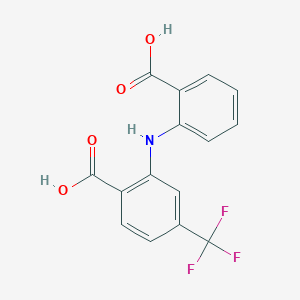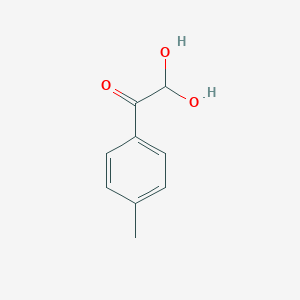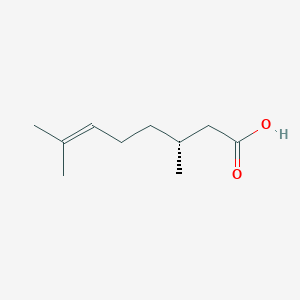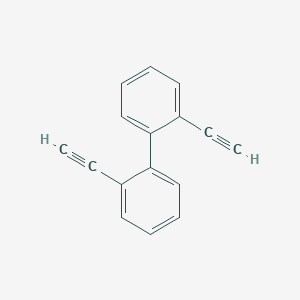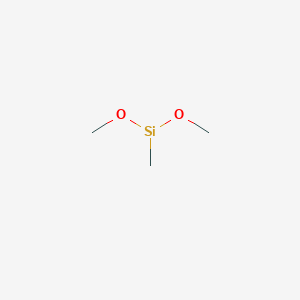
二甲氧基(甲基)硅烷
描述
Structural Characterization of Sol-Gel Derived Oxycarbide Glasses
The study of the pyrolysis process of a gel derived from dimethyldiethoxysilane and tetraethoxysilane reveals the conversion of a silicon oxycarbide network through two main stages. Initially, redistribution reactions occur between Si-O and Si-C bonds, leading to the evolution of low molecular weight siloxanes and the creation of new Si sites while preserving methyl groups. Subsequently, at higher temperatures, the polymeric network transforms into an inorganic material, with cleavage of C-H, Si-C, and Si-O bonds, resulting in the evolution of methane, hydrogen, and water, and the formation of aromatic carbon units. The final product is an amorphous silicon oxycarbide phase characterized by SiC_xO_4-x units and a free carbon phase .
Covalent Functionalization of Silica Surface
The research on the covalent functionalization of silica surfaces using "inert" poly(dimethylsiloxanes) (PDMSs) demonstrates that despite the absence of readily hydrolyzable groups, PDMSs can react with silica to produce chemically grafted organic surfaces. The reaction mechanism involves the hydrolysis of adsorbed siloxanes by Lewis acidic centers, followed by coupling to the surface. This method provides an environmentally benign alternative to the chemical functionalization of metal oxide surfaces, producing high-quality hydrophobic surfaces with significant water repellency .
Synthesis and Properties of Hydroxytelechelic Polyisobutylenes
The synthesis of tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane through Grignard reaction and hydroxyl-protection reaction, followed by capping of living polyisobutylene chains, results in hydroxytelechelic polyisobutylene. The study confirms complete hydrolysis through NMR analysis and indicates that lower polymerization temperatures favor the end-capping reaction. The resulting polyisobutylene-based polyurethane exhibits greater acid resistance than commercial polyurethane .
Hydrolytic Polycondensation of Sodiumoxymethyl(dialkoxy)silanes
The hydrolytic polycondensation of sodiumoxymethyl(dialkoxy)silanes leads to the formation of linear poly[(sodiumoxy)methylsilsesquioxanes]. The linear structure of the polymers is confirmed by GPC, NMR spectroscopy, and elemental analysis. The properties of the resulting poly[vinyl(dimethylsiloxy)methylsilsesquioxane] are attributed to an abnormally dense organization of polymer coils in solutions .
Synthesis of Dimethylbis(methylamino) Silane
The synthesis of dimethylbis(methylamino)silane is achieved by reacting dimethyldichlorosilane with methylamine in diethyl ether. The study explores the effects of reactant concentration, reaction temperature, and time on the yield, achieving an 80.6% yield under optimized conditions. The structure of the product is characterized by IR and 1H NMR .
Copolymerization of Styrene, Acrylonitrile, and Methyl Methacrylate with γ-Methacryloxypropyl Trimethoxy Silane
The copolymerization of γ-methacryloxypropyl trimethoxy silane (MPTMS) with various monomers such as styrene, acrylonitrile, and methyl methacrylate is studied. The reactivity ratios indicate that copolymers have blocks of MPTMS units interrupted by organic comonomer units. The influence of the silicon comonomer on the properties of copolymers, such as solubility and thermal behavior, is also investigated .
科学研究应用
Synthesis of Macroporous Silica Aerogels
- Application Summary : Dimethoxy(methyl)silane is used in the synthesis of macroporous silica aerogels . These aerogels have a wide range of applications due to their low density, high porosity, and thermal insulation properties.
- Results and Outcomes : The result is the formation of macroporous silica aerogels. The exact outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Preparation of Hollow Silica Nanoparticles
- Application Summary : Dimethoxy(methyl)silane is used in the preparation of hollow silica nanoparticles loaded with phthalocyanine . These nanoparticles can be used for near-infrared photodynamic and photothermal combination therapy, which is a type of cancer treatment.
- Results and Outcomes : The result is the formation of hollow silica nanoparticles loaded with phthalocyanine. The exact outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Dielectric Silicone Elastomer
- Application Summary : Dimethoxy(methyl)silane is used to synthesize dielectric silicone elastomer with high dielectric permittivity . This material can be used in various electronic devices.
- Results and Outcomes : The result is the formation of dielectric silicone elastomer with high dielectric permittivity. The exact outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Catalyst for Polymer Production
- Application Summary : Dimethoxy(methyl)silane is used as a catalyst in the production of polymers . It increases the yield of polymer per unit weight of catalyst and improves the isotactic content of polypropylene-based polymers.
- Results and Outcomes : The result is an increased yield of polymer per unit weight of catalyst and improved isotactic content of polypropylene-based polymers. The exact outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Partially Fluorinated Aerogels and Xerogels
- Application Summary : Dimethoxy(methyl)silane is used in the synthesis of partially fluorinated aerogels and xerogels . These materials have low surface energy and can be used in various applications.
- Methods and Procedures : The synthesis involves a modified sol-gel process with a minimum amount of water due to the hydrophobic nature of the fluorocyclic monomer .
- Results and Outcomes : The result is the formation of partially fluorinated aerogels and xerogels. Increasing the mol% of the fluorocyclic monomer results in condensed materials (i.e., pore collapse) and affects the gels’ thermal stability .
Use in Polymer Composites
- Application Summary : Dimethoxy(methyl)silane is used as a coupling agent in polymer composites . It improves the mechanical, physical, swelling, and dynamic viscoelastic properties of composites.
- Results and Outcomes : The result is the formation of polymer composites with improved properties. The exact outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Hydrophilic Modification of Polymers
- Application Summary : Dimethoxy(methyl)silane is used for the hydrophilic modification of polymers . This modification improves the properties of the polymers, making them more suitable for various applications.
- Results and Outcomes : The result is the formation of polymers with improved hydrophilic properties. The exact outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Functional Polysiloxanes
- Application Summary : Dimethoxy(methyl)silane is used in the synthesis of functional polysiloxanes . These polysiloxanes have various applications due to their unique properties.
- Methods and Procedures : The synthesis involves a two-step method, which includes a photoinitiated thiol–ene click reaction .
- Results and Outcomes : The result is the formation of functional polysiloxanes. The exact outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
安全和危害
属性
InChI |
InChI=1S/C3H9O2Si/c1-4-6(3)5-2/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTOVQRKCNPVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893443, DTXSID90864719 | |
| Record name | Methyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxy(methyl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, dimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyldimethoxysilane | |
CAS RN |
16881-77-9 | |
| Record name | Silane, dimethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



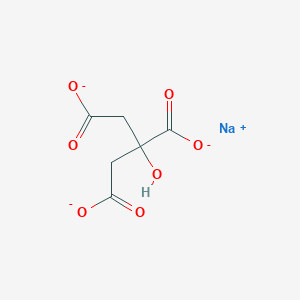
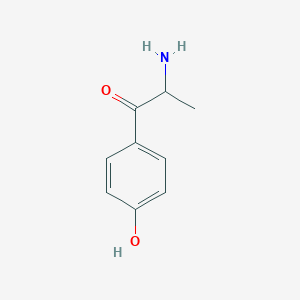
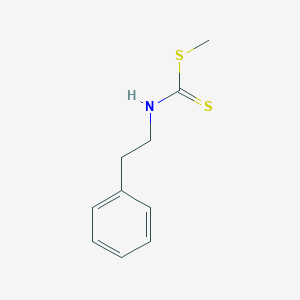
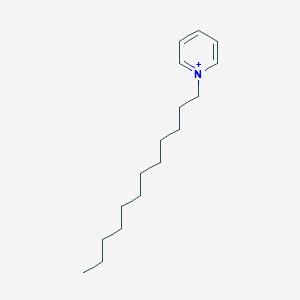
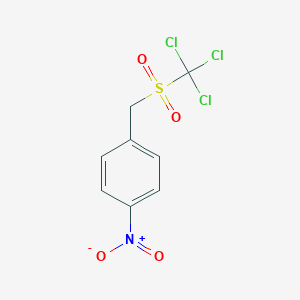
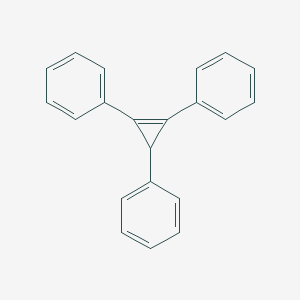
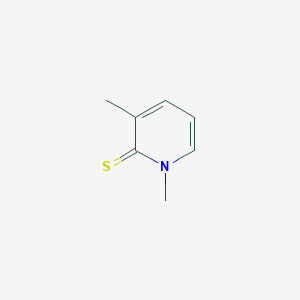
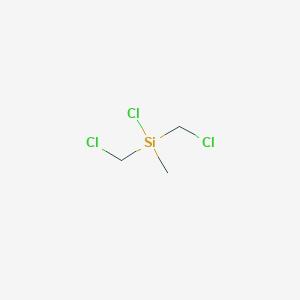
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
